In Vivo Antileukemic Potency (P388)
In the NCI P388 lymphocytic leukemia screen in mice, N-trifluoroacetyldemecolcine (compound 5) displayed a potency of 5.4 pmol/kg, compared to 21.6 pmol/kg for demecolcine (compound 2) and 2.5 pmol/kg for colchicine (compound 1) [1]. This represents a 4-fold improvement in potency over the parent demecolcine, positioning the trifluoroacetyl derivative as a substantially more active antileukemic agent in vivo [1].
| Evidence Dimension | In vivo antileukemic potency in the P388 lymphocytic leukemia model |
|---|---|
| Target Compound Data | 5.4 pmol/kg |
| Comparator Or Baseline | Demecolcine: 21.6 pmol/kg; Colchicine: 2.5 pmol/kg |
| Quantified Difference | 4.0-fold more potent than demecolcine; 2.2-fold less potent than colchicine |
| Conditions | P388 lymphocytic leukemia screen in mice; potency defined as dose (pmol/kg) required to achieve T/C = 140 (40% increase in survival time). |
Why This Matters
Researchers requiring higher antimitotic potency than demecolcine in in vivo leukemia models can select N-trifluoroacetyldemecolcine over demecolcine to achieve greater efficacy at lower doses.
- [1] Rösner M, Capraro HG, Jacobson AE, Atwell L, Brossi A, Iorio MA, Williams TH, Sik RH, Chignell CF. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. J Med Chem. 1981 Mar;24(3):257-61. View Source
